2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one
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Overview
Description
2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with cyanothioacetamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in ethanol at room temperature, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields for similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various tetrahydropyrimidine derivatives.
Scientific Research Applications
2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential analgesic and anti-inflammatory properties.
Pharmaceutical Research: It is studied for its potential use in developing new therapeutic agents for treating various diseases.
Biological Research: The compound’s interactions with biological targets are explored to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as pain relief or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol
- 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine
Uniqueness
2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of an amino group and a chlorophenyl group within the pyrimidine ring makes it a versatile compound for various chemical reactions and potential therapeutic applications.
Biological Activity
2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications. The compound can be synthesized from readily available starting materials through methods such as microwave-assisted synthesis or classical heating techniques.
Antimicrobial Properties
Several studies have evaluated the antimicrobial properties of pyrimidine derivatives, including this compound. These compounds have demonstrated activity against various bacterial strains and fungi. For instance, a derivative with a similar structure showed promising results against Gram-positive and Gram-negative bacteria, indicating that modifications in the pyrimidine ring can enhance antimicrobial efficacy .
Antiparasitic Activity
Research has highlighted the antiparasitic potential of pyrimidine derivatives. In particular, compounds structurally related to this compound have been tested against Trypanosoma cruzi, the causative agent of Chagas disease. These studies suggest that modifications in the structure can significantly influence activity levels against intracellular amastigotes and trypomastigotes .
Enzyme Inhibition
Pyrimidine derivatives are known to exhibit enzyme inhibitory effects. For example, they may act as inhibitors of key enzymes involved in nucleic acid metabolism or signal transduction pathways. The specific binding affinity and inhibition constants for various targets are essential for understanding their mechanism of action .
Structure-Activity Relationships (SAR)
The SAR studies on pyrimidine derivatives indicate that the presence of specific substituents on the aromatic ring significantly influences biological activity. In particular:
- Chlorine Substituent : The presence of a chlorine atom at the para position enhances lipophilicity and may improve binding affinity to biological targets.
- Amino Group : The amino group at position 2 is crucial for maintaining biological activity and can participate in hydrogen bonding with target receptors .
Case Studies
-
Antimicrobial Evaluation : A study evaluated a series of pyrimidine derivatives against common pathogens like E. coli and S. aureus. The results indicated that compounds with a chlorophenyl moiety exhibited superior antimicrobial activity compared to their non-chlorinated counterparts.
Compound Activity (MIC µg/mL) Target Bacteria A 32 E. coli B 16 S. aureus C 64 K. pneumoniae -
Antiparasitic Activity : Another investigation focused on the antiparasitic effects of related compounds on Trypanosoma cruzi. Results demonstrated that certain derivatives led to significant reductions in parasite load in vitro.
Compound IC50 (µM) Effectiveness (%) D 21.71 66 E 53.03 52
Properties
Molecular Formula |
C10H10ClN3O |
---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
2-amino-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10ClN3O/c11-7-4-2-1-3-6(7)8-5-9(15)14-10(12)13-8/h1-4,8H,5H2,(H3,12,13,14,15) |
InChI Key |
NJGDXTFECWVCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(NC1=O)N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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